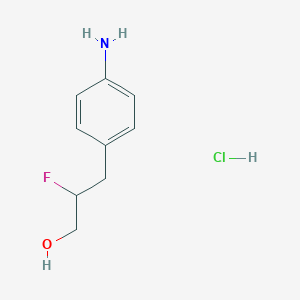![molecular formula C13H16ClNO2 B2902368 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2490374-84-8](/img/structure/B2902368.png)
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable scaffold for drug design and development. The presence of the phenyl group adds to its versatility and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the scalable nature of the synthetic routes mentioned above suggests that they could be adapted for large-scale production. The use of photocatalytic reactions and reduction processes are likely to be key components of any industrial synthesis.
化学反応の分析
Types of Reactions
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions are used in its synthesis and can also be employed to modify its structure further.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activity.
Biology: Its unique structure makes it a useful tool for studying biological processes and interactions.
作用機序
The mechanism of action of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to mimic the properties of pyridine, making it a useful bioisostere. This compound can interact with various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to its structure .
類似化合物との比較
Similar Compounds
3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound shares a similar bicyclic structure but includes a tert-butoxycarbonyl group.
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: Another similar compound with a methanol group instead of a carboxylic acid.
Uniqueness
The uniqueness of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride lies in its combination of a phenyl group and a nitrogen-containing bicyclic structure. This combination provides a versatile scaffold for drug design and development, offering potential improvements in metabolic stability and lipophilicity compared to other compounds .
特性
IUPAC Name |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGSVZSJVQBHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C(=O)O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)
![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)
![4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2902293.png)
![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)
![2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide](/img/structure/B2902295.png)
![3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2902296.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902297.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)
![[2-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2902299.png)
![1-(4-methylphenyl)-5-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2902300.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)
![N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2902304.png)


